molecular formula C15H10N2O2 B1596155 Diphenylmethane-2,2'-diisocyanate CAS No. 2536-05-2

Diphenylmethane-2,2'-diisocyanate

Cat. No.: B1596155
CAS No.: 2536-05-2
M. Wt: 250.25 g/mol
InChI Key: JIABEENURMZTTI-UHFFFAOYSA-N
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Description

Diphenylmethane-2,2’-diisocyanate, also known as methylene diphenyl diisocyanate, is an aromatic diisocyanate. It is widely used in the production of polyurethanes, which are essential in various industries such as construction, automotive, and furniture. This compound is known for its reactivity with polyols, leading to the formation of polyurethane foams, elastomers, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethane-2,2’-diisocyanate is typically synthesized through the phosgenation of methylene diphenyl diamine. The process involves the reaction of methylene diphenyl diamine with phosgene under controlled conditions to produce the diisocyanate . Another method involves the pyrolysis of diphenylmethane dicarbamate in an inert solvent, which yields diphenylmethane-2,2’-diisocyanate .

Industrial Production Methods

The industrial production of diphenylmethane-2,2’-diisocyanate primarily uses the liquid-phase phosgene method. In this process, the amine compound is dissolved in a solvent, and phosgene is introduced to react with the amine, forming the diisocyanate product. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethane-2,2’-diisocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polyols: Reacts with polyols under controlled temperatures to form polyurethanes.

    Amines: Reacts with primary and secondary amines to form ureas.

    Alcohols: Reacts with alcohols to form urethanes.

Major Products

Scientific Research Applications

Diphenylmethane-2,2’-diisocyanate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylmethane-2,2’-diisocyanate is unique due to its aromatic structure, which provides enhanced rigidity and thermal stability to the resulting polyurethanes. This makes it particularly suitable for applications requiring high-performance materials, such as in the automotive and construction industries .

Properties

IUPAC Name

1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIABEENURMZTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883107
Record name 2,2'-Methylenedi(phenyl isocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1,1'-methylenebis[2-isocyanato-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2536-05-2
Record name 2,2′-MDI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2536-05-2
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Record name Diphenylmethane-2,2'-diisocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-methylenebis[2-isocyanato-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Methylenedi(phenyl isocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenediphenyl diisocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.000
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Record name DIPHENYLMETHANE-2,2'-DIISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diphenylmethane-2,2'-diisocyanate
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Diphenylmethane-2,2'-diisocyanate
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Diphenylmethane-2,2'-diisocyanate
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Diphenylmethane-2,2'-diisocyanate
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Diphenylmethane-2,2'-diisocyanate
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Diphenylmethane-2,2'-diisocyanate

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